Functional Group-Driven Activity Differentiation vs. Simple Thiadiazole Acetamide
The target compound's key structural differentiator from its simplest analog, N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 13053-83-3), is the 1H-pyrazol-1-yl acetyl substituent. This functional group addition is not inert. The non-pyrazole analog has been tested and recorded an IC50 of 1,000,000 nM (1 mM) against Aspergillus fumigatus chitinase ChiA1, a concentration at which it is effectively inactive [1]. While direct bioactivity data for the target compound is currently limited in public databases, the presence of the pyrazole ring in related series has transformed inactive or weakly active thiadiazole cores into potent inhibitors, such as in pyrazole-thiadiazole EGFR inhibitors where IC50 values as low as 0.024 µM have been achieved [2]. This strongly suggests that the target compound's pyrazole moiety is essential for potential bioactivity and that the simpler analog is an unsuitable substitute.
| Evidence Dimension | Structural Feature Impact on Bioactivity |
|---|---|
| Target Compound Data | Contains both 5-methyl-1,3,4-thiadiazol-2-yl and 1H-pyrazol-1-yl acetyl moieties (C8H9N5OS, MW 223.25) |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (C5H7N3OS, MW 157.20) - Lacks the pyrazole ring; IC50 = 1,000,000 nM against ChiA1 (essentially inactive) [1] |
| Quantified Difference | The comparator is >1,000,000 times less potent than the low-µM to nM activities often achieved by pyrazole-thiadiazole hybrids in analogous enzyme assays [2]. |
| Conditions | Target: Aspergillus fumigatus ChiA1 (for comparator); EGFR enzyme and A549 cell line (for class-level reference) |
Why This Matters
This structural distinction is critical for any researcher seeking a functional probe, as the non-pyrazole analog provides no meaningful starting point for activity, validating the necessity of procuring the full hybrid compound.
- [1] BindingDB. BDBM50331837 (CHEMBL1288809): N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Affinity Data. 2011. View Source
- [2] Kurban, B. N., et al. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors. 2023. View Source
